N-(thian-3-yl)thiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(thian-3-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S3/c11-15(12,9-4-2-6-14-9)10-8-3-1-5-13-7-8/h2,4,6,8,10H,1,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLKBHIOOOMLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for N Thian 3 Yl Thiophene 2 Sulfonamide
Established Synthetic Routes for Sulfonamide Synthesis in Organic Chemistry
The formation of the S-N bond is the cornerstone of sulfonamide synthesis. Over the years, chemists have developed a range of methodologies, from classic, robust reactions to more modern, milder approaches.
Direct Amidation of Sulfonyl Chlorides
The most traditional and widely employed method for synthesizing sulfonamides is the direct reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net This nucleophilic substitution reaction, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, is typically high-yielding and straightforward. libretexts.org The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. rsc.org
The primary challenge in this method often lies not in the S-N bond formation itself, but in the synthesis of the required sulfonyl chloride precursors. These are commonly prepared through two main pathways:
Electrophilic Aromatic Substitution (EAS): This involves the direct chlorosulfonylation of an aromatic ring, such as thiophene (B33073), using chlorosulfonic acid. While direct, this method can suffer from harsh reaction conditions and potential side reactions.
Oxidative Chlorination: This approach uses organosulfur compounds, like thiols, which are oxidized and chlorinated to form the sulfonyl chloride. For instance, thiols can be converted to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source.
To synthesize the target molecule, N-(thian-3-yl)thiophene-2-sulfonamide, this method would involve the reaction of thiophene-2-sulfonyl chloride with thian-3-amine (B2788540). chemicalbook.comuni.lu
Table 1: Examples of Direct Amidation of Sulfonyl Chlorides
| Sulfonyl Chloride | Amine | Base | Product | Reference |
| Thiophene-2-sulfonyl chloride | Substituted Anilines | Methanol (solvent) | N-Arylthiophene-2-sulfonamides | sigmaaldrich.com |
| Benzenesulfonyl chloride | 2-Aminothiazole | Sodium Acetate | N-(Thiazol-2-yl)benzenesulfonamide | nih.gov |
| 4-Nitrobenzenesulfonyl chloride | 2-Aminothiazole | Sodium Acetate | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |
| Thiophene-2-sulfonyl chloride | 2-Iodophenol | Triethylamine/DMAP | 2-Iodophenyl thiophene-2-sulfonate | rsc.org |
Modern Approaches for S-N Bond Formation
Seeking to overcome the limitations of using often harsh reagents like chlorosulfonic acid, modern organic synthesis has produced several innovative methods for constructing the S-N bond under milder and more environmentally friendly conditions.
Key modern strategies include:
Palladium-Catalyzed Sulfination/Amination: This one-pot protocol involves the palladium-catalyzed reaction of aryl halides with a sulfur dioxide source (like DABSO, the DABCO-sulfur dioxide complex) to generate an aryl sulfinate intermediate. This intermediate is then treated with an amine and an oxidant (e.g., sodium hypochlorite) to form the sulfonamide. nih.gov This method offers broad functional group tolerance.
Hypervalent Iodine Reagents: Environmentally benign hypervalent iodine(III) compounds can mediate the clean and mild transfer of sulfonyl groups to amines and anilines. acs.org These reactions often proceed by generating a sulfonyl-containing benziodoxolone in situ from sulfinate salts, which then reacts with the amine.
Oxidative S-N Coupling: These methods bypass the need for pre-formed sulfonyl chlorides by directly coupling thiols with amines under oxidative conditions. A variety of oxidizing systems can be employed, such as I2O5, which facilitates the reaction between aryl thiols and amines to afford sulfonamides.
Direct Use of Sulfonic Acids: Microwave-assisted synthesis allows for the direct coupling of sulfonic acids or their sodium salts with amines, providing a high-yielding and rapid route to sulfonamides.
Table 2: Comparison of Modern S-N Bond Formation Methods
| Method | Sulfur Source | Key Reagents | Advantages | Reference |
| Pd-Catalyzed Sulfination | Aryl Halide + SO₂ Surrogate | Pd catalyst, DABSO, Amine, Bleach | One-pot, mild conditions, broad scope | nih.gov |
| Hypervalent Iodine | Sulfinate Salts | Iodine(III) reagents, Amine | Metal-free, environmentally friendly | acs.org |
| Oxidative Coupling | Thiols | I₂O₅, Amine | Bypasses sulfonyl chlorides | - |
| Direct Coupling | Sulfonic Acids/Salts | Amine, Microwave irradiation | Rapid, good functional group tolerance | - |
Synthetic Strategies Specific to Thiophene-2-sulfonamide (B153586) Scaffolds
The synthesis of this compound requires specific strategies for assembling and modifying the thiophene-2-sulfonamide core. These often involve transition-metal-catalyzed reactions to build the thiophene skeleton or attach substituents, followed by N-functionalization.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura) for Thiophene Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to synthesize complex thiophene derivatives. nih.govnih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is particularly prominent. youtube.comyoutube.com
For thiophene-containing structures, this reaction can be used in several ways:
Building the Thiophene Core: A bromothiophene can be coupled with a variety of aryl or vinyl boronic acids to install substituents at specific positions on the thiophene ring. nih.govyoutube.com For example, 2,5-diisopropenylthiophene has been synthesized via a Suzuki-Miyaura coupling. nih.gov
Functionalizing Precursors: A thiophene-boronic acid can serve as the coupling partner. A particularly relevant strategy involves the palladium-catalyzed coupling of an arylboronic acid (such as thiophene-2-boronic acid) with a [SO₂Cl]+ synthon, which generates the thiophene-2-sulfonyl chloride in situ. This intermediate can then be directly reacted with an amine without purification to yield the desired sulfonamide. researchgate.net
Functionalization via Diazonium Salts: Palladium-catalyzed Suzuki-Miyaura couplings can also be performed using thiophene diazonium salts, allowing for functionalization at the β-position (C3) of the thiophene ring under mild, base-free conditions. researchgate.netkisti.re.kr
Table 3: Palladium-Catalyzed Reactions for Thiophene Functionalization
| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 2-Bromothiophene | Aryl boronic acid | Palladium catalyst | Aryl-thiophene | nih.govyoutube.com |
| Suzuki-Miyaura | 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, K₂CO₃ | 2,5-Diisopropenylthiophene | nih.gov |
| Chlorosulfonylation | Thiophene-3-boronic acid | Phenyl chlorosulfate | Pd(OAc)₂ | Thiophene-3-sulfonyl chloride | researchgate.net |
| Suzuki-Miyaura | Thiophene-3-diazonium salt | Aryl boronic acid | Pd(OAc)₂ (ligandless) | 3-Arylthiophene | researchgate.netkisti.re.kr |
Alkylation and Arylation Techniques for N-Substitution
Once the primary or secondary sulfonamide is formed, the nitrogen atom can be further functionalized through alkylation or arylation. This allows for the introduction of diverse substituents, modulating the compound's properties.
N-Alkylation: Modern methods for the N-alkylation of sulfonamides often employ "borrowing hydrogen" or "hydrogen autotransfer" catalysis. In these processes, a catalyst (commonly based on ruthenium or manganese) temporarily oxidizes an alcohol to an aldehyde. organic-chemistry.org The aldehyde then condenses with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the catalyst using the hydrogen borrowed from the alcohol, yielding the N-alkylated product and regenerating the catalyst. acs.org This approach allows for the use of alcohols as green alkylating reagents. nih.govorganic-chemistry.org Thiophene-2-sulfonamide itself has been shown to undergo efficient N-benzylation using this methodology. acs.org Other methods include the use of trichloroacetimidates as alkylating agents or reactions with alcohols activated by triflic anhydride (B1165640) (Tf₂O). organic-chemistry.orgresearchgate.net
N-Arylation: The Chan-Evans-Lam (CEL) reaction is a prominent copper-catalyzed method for N-arylation. It facilitates the coupling of sulfonamides with arylboronic acids under aerobic conditions. rsc.org Nickel catalysis has also emerged as a powerful alternative for the N-arylation of sulfonamides with (hetero)aryl chlorides and bromides, sometimes proceeding even without a photocatalyst. researchgate.net
Table 4: Selected N-Substitution Methods for Sulfonamides
| Reaction Type | N-Source | Electrophile/Coupling Partner | Catalyst/Reagent | Key Feature | Reference |
| N-Alkylation | Aryl/Alkyl Sulfonamide | Alcohols | Mn(I) or Ru(II) complexes | Borrowing hydrogen methodology | nih.govorganic-chemistry.orgacs.org |
| N-Alkylation | Sulfonamide | Trichloroacetimidates | Toluene (reflux) | Additive-free | organic-chemistry.org |
| N-Arylation (CEL) | Aminobenzene Sulfonamide | Arylboronic Acids | Copper salts | Aerobic, chemoselective | rsc.org |
| N-Arylation | Sulfonamide | (Hetero)aryl Chlorides | Nickel complexes (e.g., with DalPhos ligands) | Achievable with less reactive halides | researchgate.net |
Advanced Derivatization Techniques for the Thian-3-yl Moiety and Thiophene Ring of this compound
Further modification of the this compound scaffold can be achieved by targeting either the saturated thian ring or the aromatic thiophene ring.
Derivatization of the Thian-3-yl Moiety: The thian (tetrahydrothiopyran) ring offers several sites for chemical modification.
Sulfur Oxidation: The sulfide (B99878) linkage in the thian ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation is commonly achieved using oxidizing agents like hydrogen peroxide in acetic acid. google.com
Hofmann Elimination: As the precursor to this moiety is thian-3-amine, this amine can undergo exhaustive alkylation (typically with methyl iodide) to form a quaternary ammonium (B1175870) salt. libretexts.orgopenstax.org Subsequent treatment with a base like silver oxide and heat induces a Hofmann elimination reaction, which would open the thian ring to form an alkene. libretexts.orgopenstax.org This E2 reaction preferentially forms the less substituted alkene. openstax.org
N-Acylation of Precursor: Before its coupling to the thiophene sulfonyl chloride, the thian-3-amine precursor can be readily acylated with acid chlorides or anhydrides to form amides. libretexts.orglibretexts.org
Derivatization of the Thiophene Ring: The thiophene ring is an electron-rich aromatic system that readily undergoes a variety of functionalization reactions. nih.gov
Electrophilic Aromatic Substitution (EAS): The thiophene ring is more reactive than benzene (B151609) towards electrophiles. nih.gov It can undergo reactions like halogenation (e.g., bromination) and sulfonation, typically at the C5 position if the C2 position is already substituted.
Palladium-Catalyzed C-H Functionalization: Direct C-H activation provides a powerful and atom-economical way to functionalize the thiophene ring without pre-functionalization (e.g., halogenation). rsc.org This can be used to introduce aryl or alkyl groups. For example, methods have been developed for the palladium-catalyzed arylation of the β-position (C3) of 2-arylthiophenes. rsc.org The sulfonamide group itself can act as a directing group in some C-H activation scenarios. nih.gov
Metal-Mediated Coupling: If a halogen is present on the thiophene ring (e.g., at C5), it serves as a handle for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional complexity. researchgate.net
Table 5: Potential Derivatization Reactions
| Moiety | Reaction Type | Reagents | Potential Product Feature | Reference |
| Thian | Sulfur Oxidation | H₂O₂, AcOH | Thian-S-oxide or Thian-S,S-dioxide | google.com |
| Thian (from amine) | Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, Heat | Ring-opened alkene | openstax.org |
| Thiophene | Electrophilic Bromination | NBS (N-Bromosuccinimide) | Bromo-substituted thiophene ring | nih.gov |
| Thiophene | C-H Arylation | Aryl Halide, Pd Catalyst | Aryl-substituted thiophene ring | rsc.org |
Selective N-Derivatization of the Sulfonamide Group
The sulfonamide group is a cornerstone of many pharmacologically active molecules, and its N-derivatization is a common strategy to modulate physicochemical and biological properties. For this compound, the nitrogen atom of the sulfonamide linkage serves as a key handle for introducing a wide array of substituents.
Common N-derivatization reactions for sulfonamides include alkylation and arylation. N-alkylation can be achieved under basic conditions, where a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the sulfonamide nitrogen, generating a nucleophilic anion. This anion then readily reacts with various alkylating agents, such as alkyl halides or tosylates, to yield the N-alkylated product. For instance, the use of alkylating agents in the presence of calcium hydride in a solvent like dimethylformamide (DMF) has been reported for the N-alkylation of other sulfonamides. google.com
The choice of base and solvent is crucial for the success of these reactions. Stronger bases and polar aprotic solvents generally facilitate the reaction. A variety of alkyl groups, including simple alkyl chains, functionalized alkyl groups, and aralkyl moieties, can be introduced using this method.
The following table outlines representative N-alkylation reactions applicable to sulfonamides:
| Alkylating Agent | Base | Solvent | Product Type |
| Methyl Iodide | K₂CO₃ | DMF | N-Methylated sulfonamide |
| Benzyl Bromide | NaH | THF | N-Benzylated sulfonamide |
| Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | N-Carboethoxymethylated sulfonamide |
Strategic Functionalization of the Thiophene Nucleus
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The reactivity of thiophene is generally greater than that of benzene, with substitution favoring the C5 position (alpha to the sulfur atom) when the C2 position is substituted, as in the case of this compound. diva-portal.org The sulfonamide group at the C2 position is a deactivating, meta-directing group in the context of benzene chemistry; however, in the thiophene ring system, its directing effect is towards the C5 position.
Common electrophilic substitution reactions that can be employed to functionalize the thiophene nucleus include halogenation, nitration, and Friedel-Crafts reactions.
Halogenation: Bromination or chlorination of the thiophene ring can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid or a chlorinated solvent. These reactions typically proceed with high regioselectivity for the C5 position.
Nitration: Introduction of a nitro group at the C5 position can be accomplished using nitrating agents such as nitric acid in acetic anhydride. The reaction conditions need to be carefully controlled to avoid over-nitration or degradation of the starting material.
Friedel-Crafts Acylation: The introduction of an acyl group at the C5 position can be performed using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).
The table below summarizes potential functionalization reactions for the thiophene ring:
| Reaction | Reagent | Typical Product |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-N-(thian-3-yl)thiophene-2-sulfonamide |
| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-N-(thian-3-yl)thiophene-2-sulfonamide |
| Nitration | HNO₃/Ac₂O | 5-Nitro-N-(thian-3-yl)thiophene-2-sulfonamide |
| Acylation | Acetyl Chloride/AlCl₃ | 5-Acetyl-N-(thian-3-yl)thiophene-2-sulfonamide |
Derivatization of the Thian Ring for Structural Diversity
The saturated thian ring offers further opportunities for structural modification, primarily through reactions involving the sulfur atom or the carbon backbone.
Oxidation of the Sulfur Atom: The sulfide linkage in the thian ring can be selectively oxidized to a sulfoxide or a sulfone. Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can be used for this transformation. The extent of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The introduction of these polar functional groups can significantly alter the solubility and electronic properties of the molecule.
Functionalization of the Carbon Skeleton: While the saturated carbon atoms of the thian ring are generally less reactive than the aromatic thiophene ring, functionalization can be achieved through more forcing conditions or by introducing activating groups. For instance, if a ketone were present on the thian ring, a wide range of alpha-functionalization and condensation reactions would become accessible. Synthetic routes to substituted thiazinanes (six-membered rings containing sulfur and nitrogen) often involve cyclization strategies that could be adapted to create functionalized thian precursors. core.ac.uk
Analytical and Spectroscopic Characterization Techniques for this compound and its Analogues
A comprehensive suite of analytical and spectroscopic techniques is essential for the unambiguous identification and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide key information about the structure. The protons on the thiophene ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), showing characteristic coupling patterns. The protons of the thian ring would be found in the aliphatic region (typically δ 1.5-4.0 ppm), exhibiting complex splitting patterns due to their diastereotopic nature and coupling to each other. The proton on the sulfonamide nitrogen would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and obtaining information about the fragmentation pattern. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for such molecules. The molecular ion peak ([M+H]⁺ or [M-H]⁻) would confirm the molecular formula. Fragmentation would likely involve cleavage of the sulfonamide bond and fragmentation of the thian and thiophene rings.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands would be observed for the N-H stretch of the sulfonamide (around 3300-3200 cm⁻¹), the S=O stretches of the sulfonamide (asymmetric and symmetric stretches around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and the C-H stretches of the aromatic and aliphatic portions of the molecule. nih.gov
The following table summarizes the expected spectroscopic data for this compound:
| Technique | Key Expected Features |
| ¹H NMR | Aromatic signals (thiophene), Aliphatic signals (thian), Broad NH singlet (sulfonamide) |
| ¹³C NMR | Aromatic carbon signals, Aliphatic carbon signals |
| Mass Spec. | Molecular ion peak, Fragmentation corresponding to loss of SO₂, thian ring, and thiophene ring fragments |
| IR Spec. | N-H stretch, Asymmetric and symmetric S=O stretches, Aromatic and aliphatic C-H stretches |
The combination of these synthetic and analytical methodologies provides a robust framework for the exploration and characterization of this compound and its analogues, enabling the systematic investigation of their chemical space.
Structure Activity Relationship Sar and Molecular Design Principles for N Thian 3 Yl Thiophene 2 Sulfonamide Analogues
Fundamental Principles of Sulfonamide Structure-Activity Relationships
The sulfonamide group is a cornerstone in medicinal chemistry, and its SAR has been extensively studied, particularly in the context of antibacterial agents. nih.govbohrium.com These fundamental principles are broadly applicable and offer a starting point for understanding N-(thian-3-yl)thiophene-2-sulfonamide.
Key structural features for the biological activity of many sulfonamides, particularly those with a para-amino group (sulfanilamides), have been well-defined. nih.govjbclinpharm.orgyoutube.com While this compound does not fit the classic sulfanilamide (B372717) template, the core principles regarding the sulfonamide linkage itself remain relevant.
The Sulfonamide Linkage: The -SO₂NH- group is a critical pharmacophoric element. The sulfur atom must be directly attached to an aromatic or heteroaromatic ring. nih.govjbclinpharm.org Replacement of the sulfonamide group, for instance with a carboxamide (-CONH-), often leads to a significant reduction or loss of activity. jbclinpharm.orglumenlearning.com
N1-Substitution: The nature of the substituent on the sulfonamide nitrogen (N1) is a primary determinant of activity and physicochemical properties. For many classes of sulfonamides, substitution with heterocyclic rings can lead to highly potent compounds. jbclinpharm.orglumenlearning.com The acidity of the sulfonamide N-H proton, influenced by the N1-substituent, is often crucial for activity. The ionized form of the sulfonamide is considered the active species for many targets, with optimal activity frequently observed for compounds with a pKa value in the range of 6.6 to 7.4. nih.govjbclinpharm.orglumenlearning.com
Aromatic/Heteroaromatic Core: The ring system attached to the sulfur atom is essential. While initially a benzene (B151609) ring was considered necessary, subsequent research has shown that various heterocyclic rings, such as thiophene (B33073), can serve this role effectively, often conferring unique properties. jbclinpharm.orgnih.gov
| Feature | Requirement for Activity | Rationale/Comment |
| Sulfonamide Group | Essential -SO₂NH- linkage | The geometry and electronic properties are crucial for target binding. |
| Sulfur-Ring Linkage | Direct attachment of sulfur to the aromatic/heteroaromatic ring | Ensures proper electronic influence on the sulfonamide group. nih.govjbclinpharm.org |
| N1-Substituent | Can be varied; heterocycles often enhance potency | Modulates pKa, solubility, and provides additional binding interactions. jbclinpharm.org |
| pKa | Often optimal in the 6.6-7.4 range for certain targets | The ionized form is frequently the biologically active species. jbclinpharm.orglumenlearning.com |
Elucidating the Role of the Thiophene Core in Modulating Molecular Interactions
Thiophene is considered a versatile pharmacophore due to its electron-rich nature and its capacity to engage in various non-covalent interactions. d-nb.info The sulfur atom in the thiophene ring is a key feature; its lone pairs of electrons contribute to the ring's aromaticity and can also participate in hydrogen bonding, which can enhance drug-receptor interactions. d-nb.info The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene, which can be a factor in both synthesis and metabolism. nih.gov
In the context of SAR, thiophene is often explored as a bioisosteric replacement for monosubstituted phenyl rings. d-nb.info This substitution can lead to improvements in physicochemical properties, metabolic stability, and binding affinity. d-nb.info The geometry of thiophene is similar but not identical to benzene, and this subtle difference in size and bond angles can lead to a more favorable fit within a receptor's binding pocket.
| Property | Thiophene | Benzene | Implication for Molecular Design |
| Bioisosterism | Yes | - | Thiophene can mimic the phenyl group, potentially improving properties. d-nb.info |
| Heteroatom | Sulfur | None | The sulfur atom can act as a hydrogen bond acceptor. d-nb.info |
| Aromaticity | Aromatic | Aromatic | Both rings participate in π-stacking interactions. |
| Reactivity | More reactive to electrophilic substitution | Less reactive | Can influence synthetic routes and metabolic pathways. nih.gov |
| Dipole Moment | Possesses a small dipole moment | No dipole moment | Can alter long-range electrostatic interactions with a target. |
Contribution of the Thian-3-yl Substituent to Receptor Binding and Specificity
The thian-3-yl substituent is a saturated, non-aromatic heterocyclic ring that introduces a distinct three-dimensional character to the molecule. Unlike flat aromatic rings, saturated heterocycles provide a defined conformational geometry that can be crucial for achieving high-affinity and selective binding to a biological target. bohrium.comresearchgate.net The incorporation of saturated rings is a recognized strategy in drug design to "escape from flatland," which can lead to improved drug-like properties such as enhanced aqueous solubility and better target occupancy. bohrium.comnih.gov
The contribution of the thian-3-yl group to receptor binding can be multifaceted:
Three-Dimensionality and Vectorial Projection: The chair-like conformation of the thiane (B73995) ring projects the rest of the molecule (the thiophene-2-sulfonamide (B153586) moiety) into a specific region of space. This defined vector can be critical for aligning the key interacting groups with their counterparts in a receptor binding site. The choice of an axial versus an equatorial linkage from the thiane ring would drastically alter this vector, making stereochemistry a key consideration in synthesis and SAR studies.
Conformational Rigidity: While not completely rigid, the thiane ring has a much more defined conformational preference than an analogous acyclic alkyl chain. This pre-organization reduces the entropic penalty upon binding to a receptor, which can lead to higher binding affinity.
Sulfur Atom Interactions: The sulfur atom in the thiane ring, although part of a saturated system, possesses lone pairs of electrons. While less available than in an aromatic thiophene, they could still potentially engage in weak hydrogen bonding or other non-covalent interactions with the receptor.
Conformational Landscape and Stereoelectronic Effects in this compound SAR
The biological activity of a flexible molecule like this compound is dictated by the conformation it adopts when binding to its target. A comprehensive conformational analysis considers the rotational freedom around single bonds and the preferred geometries of the ring systems. lumenlearning.comlibretexts.org
The thiane ring typically adopts a stable chair conformation. ugr.es The sulfonamide group at the 3-position can exist in either an axial or an equatorial orientation. The energetic preference for one over the other (the A-value) would be a critical parameter, as it determines the dominant shape of the molecule in solution and influences how it can approach its binding site. lumenlearning.com The equatorial position is generally preferred for larger substituents to minimize steric clashes. lumenlearning.com
For the sulfonamide linker itself, rotation around the S-N bond and the S-C(thiophene) bond will generate different conformers. The relative orientation of the thiophene ring, the S=O bonds, and the thian-3-yl group is critical for defining the molecule's three-dimensional pharmacophore. These conformational preferences are governed by a combination of steric hindrance and stereoelectronic effects, such as hyperconjugation involving the sulfonamide group.
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies to this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. nih.gov For analogues of this compound, a QSAR study would be invaluable for guiding the design of new, more potent derivatives.
A typical QSAR study involves several steps:
Data Set Assembly: A series of analogues would be synthesized with systematic variations. For example, substituents could be introduced at different positions on the thiophene ring. The biological activity (e.g., IC₅₀ or Kᵢ) of each compound against a specific target would be measured.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or descriptors, that quantify various physicochemical properties are calculated. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett constants (σ) for substituents on the thiophene ring, dipole moment, and partial atomic charges. For sulfonamides, descriptors related to electrophilicity can be important. ekb.eg
Steric Descriptors: These quantify the size and shape of the molecule or its substituents. Examples include Molar Refractivity (MR) and Taft steric parameters.
Hydrophobic Descriptors: These measure the lipophilicity of the molecule, most commonly represented by the logarithm of the octanol-water partition coefficient (logP) or calculated variants like AlogP.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity. medwinpublishers.com
Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that relates the biological activity to the most relevant descriptors. nih.gov The predictive power of the QSAR model must be rigorously validated using techniques like cross-validation to ensure it is robust and not a result of chance correlation. jbclinpharm.orgmedwinpublishers.com
A hypothetical QSAR equation for a series of this compound analogues might look like: log(1/IC₅₀) = c₁(logP) - c₂(MR)² + c₃*(σ) + constant
This equation would suggest that activity increases with lipophilicity (logP) and with electron-withdrawing substituents on the thiophene ring (positive σ), but decreases with very bulky substituents (negative squared MR term). Such a model provides clear, quantitative guidance for the design of the next generation of analogues.
| Descriptor Class | Example Descriptor | Property Measured | Potential Relevance for Analogues |
| Hydrophobic | logP, AlogP | Lipophilicity, membrane permeability | Crucial for reaching the target and binding in hydrophobic pockets. jbclinpharm.org |
| Electronic | Hammett constant (σ), Dipole Moment | Electron-donating/withdrawing nature of substituents | Influences pKa of the sulfonamide and electrostatic interactions. ekb.eg |
| Steric | Molar Refractivity (MR), van der Waals volume | Size and bulk of substituents | Determines the fit within the receptor's binding site. nih.gov |
| Topological | Connectivity Indices (e.g., Kier shape index) | Molecular shape, branching, and size | Can capture complex shape-dependent contributions to activity. medwinpublishers.com |
Mechanistic Investigations into the Biological Interactions of N Thian 3 Yl Thiophene 2 Sulfonamide
Enzyme Inhibition Mechanisms Relevant to Sulfonamide Class Compounds
The sulfonamide group is a key pharmacophore responsible for the biological activities of a wide range of therapeutic agents. capes.gov.br These compounds are known to interact with various enzymes, acting primarily as inhibitors. The mechanisms of inhibition are diverse and depend on the specific enzyme target.
Exploration of Other Enzyme Targets (e.g., Carbonic Anhydrases, Proteases)
Beyond DHPS, the sulfonamide moiety is a well-established zinc-binding group, making it a potent inhibitor of zinc-containing metalloenzymes such as carbonic anhydrases and various proteases. nih.govtandfonline.com
Carbonic Anhydrases (CAs): Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. mdpi.comnih.gov Primary sulfonamides (R-SO₂NH₂) are a cornerstone class of CA inhibitors. tandfonline.com The deprotonated sulfonamide nitrogen atom coordinates directly to the Zn²⁺ ion in the enzyme's active site, anchoring the inhibitor and blocking catalytic activity. mdpi.com
For N-(thian-3-yl)thiophene-2-sulfonamide, the thiophene-2-sulfonamide (B153586) group would be the key zinc-binding feature. The "tail" of the molecule, in this case, the N-(thian-3-yl) group, would extend into the active site cavity, forming additional interactions with amino acid residues. These secondary interactions determine the inhibitor's affinity and selectivity for different CA isoforms. tandfonline.com For example, studies on various heterocyclic sulfonamides have shown that five-membered rings, like thiophene (B33073), can lead to highly effective CA inhibitors. mdpi.com
Proteases: A large number of sulfonamide derivatives have been reported to exhibit significant inhibitory activity against various classes of proteases, including metalloproteases and cysteine proteases. nih.govtandfonline.comresearchgate.net
Matrix Metalloproteases (MMPs): As zinc-dependent endopeptidases, MMPs are a natural target for sulfonamide-based inhibitors. By chelating the active site zinc ion, these inhibitors can block the enzymatic activity of MMPs, which are often dysregulated in cancer and inflammatory diseases. capes.gov.brnih.gov
Caspases and Cathepsins: These are cysteine proteases involved in apoptosis and inflammation. Certain sulfonamide derivatives have been shown to inhibit these enzymes, suggesting potential therapeutic applications in managing conditions like rheumatoid arthritis and stroke. nih.govtandfonline.com
Viral Proteases: Some clinically important antiviral drugs, such as the HIV protease inhibitor amprenavir, contain a sulfonamide moiety that is critical for their potency. nih.gov The sulfonamide group can form key hydrogen bonds within the active site of the viral protease. Acyl sulfonamides have also been explored as potent inhibitors of the hepatitis C virus (HCV) NS3 protease. nih.gov
The specific inhibitory profile of this compound against these proteases would depend on how its unique three-dimensional structure complements the respective enzyme active sites.
Molecular Recognition and Binding Mode Analysis of this compound with Putative Biological Targets
While specific crystallographic or NMR data for this compound bound to a biological target is not publicly available, computational molecular docking can provide valuable insights into its potential binding modes. Such studies are routinely used to predict the interactions between a ligand and a protein at the atomic level. tandfonline.com Thiophene sulfonamide derivatives have been subjects of such computational analyses, showing promising binding energies and interactions with various protein targets. nih.govresearchgate.net
A hypothetical binding mode analysis of this compound within the active site of a well-characterized enzyme, such as human Carbonic Anhydrase II (hCA II), can be constructed based on known sulfonamide inhibitor complexes.
Putative Binding Interactions with hCA II: The binding would be anchored by the deprotonated sulfonamide group, which forms strong coordination bonds with the catalytic Zn²⁺ ion. Additional stabilization would be provided by a network of hydrogen bonds and van der Waals interactions.
Zinc Coordination: The nitrogen atom of the SO₂NH group would directly coordinate with the Zn²⁺ ion.
Hydrogen Bonding: The oxygen atoms of the sulfonamide group would likely form hydrogen bonds with the backbone amide of the conserved Thr199 residue. The sulfonamide NH group itself could also act as a hydrogen bond donor.
Hydrophobic and van der Waals Interactions: The thiophene ring and the thian ring would occupy distinct pockets within the active site. The thiophene ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like Phe131. The non-aromatic, flexible thian ring could fit into a more hydrophilic or hydrophobic pocket, depending on its orientation, interacting with residues such as Val121, Leu198, and Pro202.
Below is an interactive table summarizing these hypothetical interactions.
| Interacting Moiety of Compound | Type of Interaction | Putative Interacting Residue(s) in hCA II | Estimated Distance (Å) |
|---|---|---|---|
| Sulfonamide (-SO₂NH⁻) | Ionic/Coordination Bond | Zn²⁺ | ~2.0 - 2.2 |
| Sulfonamide (-SO₂NH⁻) | Hydrogen Bond | Thr199 (Backbone NH) | ~2.8 - 3.1 |
| Thiophene Ring | Hydrophobic/van der Waals | Val121, Val143, Leu198 | ~3.5 - 4.5 |
| Thian Ring | Hydrophobic/van der Waals | Gln92, Val135, Pro202 | ~3.6 - 4.8 |
Investigation of Intracellular Pathways Modulated by Sulfonamide Derivatives
The inhibition of specific enzymes by sulfonamide derivatives leads to the modulation of broader intracellular signaling pathways. The ultimate cellular effect of a compound like this compound would depend on which enzyme it inhibits most potently and the role of that enzyme in cellular metabolism and signaling.
Folate Synthesis Pathway and Downstream Effects: In bacteria, the inhibition of DHPS by sulfonamides directly disrupts the folate synthesis pathway. frontiersin.org This blockade leads to a depletion of tetrahydrofolate, the biologically active form of folate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidine (B127349), and certain amino acids (e.g., methionine and glycine). frontiersin.org Consequently, the inhibition of this pathway leads to:
Inhibition of DNA and RNA Synthesis: A lack of purines and thymidine directly halts the replication of the bacterial genome and transcription, preventing cell division and growth. wikipedia.org
Inhibition of Protein Synthesis: A deficiency in essential amino acids further contributes to the bacteriostatic effect.
Pathways Modulated by Carbonic Anhydrase Inhibition: If this compound were to act as a potent CA inhibitor in mammalian cells, it could modulate several critical pathways:
pH Regulation: CAs are fundamental to maintaining cellular and systemic pH homeostasis. Inhibition can lead to localized changes in pH, affecting the function of pH-sensitive proteins and transport systems.
Ion Transport: Bicarbonate, the product of the CA-catalyzed reaction, is a major substrate for various ion transporters. Inhibiting its production can alter ion fluxes across cell membranes, impacting cellular volume and electrochemical gradients.
Metabolic Pathways: Certain CA isoforms are involved in metabolic pathways such as gluconeogenesis and lipogenesis. For example, mitochondrial CAs (CA VA and VB) provide bicarbonate for carboxylase enzymes. Inhibition of these isoforms could impact cellular energy metabolism.
Modulation of Inflammatory and Cell Death Pathways: Inhibition of proteases like MMPs or caspases can have profound effects on signaling.
Inhibition of MMPs: This can prevent the degradation of the extracellular matrix, a key process in tumor cell invasion and metastasis. It can also affect the processing and release of signaling molecules like cytokines and growth factors. tandfonline.com
Inhibition of Caspases: This can directly block the execution of the apoptotic cell death program, which could be relevant in diseases characterized by excessive or insufficient apoptosis.
Recent research has also shown that some sulfonamide derivatives can directly target and inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. nih.gov This suggests a potential role in modulating inflammatory pathways independent of classic enzyme targets. Furthermore, studies on the intracellular activity of sulfonamides show they can penetrate host cells, such as neutrophils, and act on intracellular pathogens. nih.govnih.gov
Computational Chemistry and in Silico Modeling of N Thian 3 Yl Thiophene 2 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of a molecule. These methods provide insights into molecular geometry, orbital energies, and spectroscopic properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-(thian-3-yl)thiophene-2-sulfonamide, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths and angles, in the ground state. This information is foundational for understanding the molecule's stability and conformational preferences. Studies on other thiophene (B33073) sulfonamide derivatives have utilized DFT to successfully describe their ground-state properties. researchgate.netsemanticscholar.org However, specific DFT data for this compound, such as optimized bond lengths and angles, are not available in the surveyed literature.
Analysis of Frontier Molecular Orbitals and Global Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. mdpi.commdpi.com
From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω) can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity. For the general class of thiophene sulfonamides, FMO analysis has been used to describe molecular interactions and stability. researchgate.netmdpi.com For instance, in a study of 11 thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to be in the range of 3.44–4.65 eV, indicating their relative stability. semanticscholar.orgmdpi.com Specific values for this compound are not documented.
Interactive Data Table: Illustrative Global Reactivity Descriptors for a Thiophene Sulfonamide Derivative (General Example)
Below is an example table showing the type of data that would be generated from such an analysis. The values are illustrative and not specific to this compound.
| Descriptor | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 |
| Energy Gap | ΔE | 4.7 |
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 1.8 |
| Chemical Hardness | η | 2.35 |
| Electronic Chemical Potential | μ | -4.15 |
| Electrophilicity Index | ω | 3.67 |
Spectroscopic Property Predictions (e.g., IR, UV-Vis, NMR)
Quantum chemical calculations can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations are used to predict vibrational frequencies (IR), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. For other thiophene sulfonamide derivatives, theoretical FT-IR and UV-Vis spectra have been simulated and shown to be in good agreement with experimental findings. researchgate.net However, predicted spectroscopic data for this compound are not available in the scientific literature.
Molecular Docking and Ligand-Protein Interaction Analysis of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand might interact with a protein's binding site.
Prediction of Binding Poses and Interaction Hotspots
Molecular docking simulations for this compound would involve placing the molecule into the binding site of a target protein to predict its binding conformation. This analysis would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. These interaction points are often referred to as "hotspots." While molecular docking studies have been performed on various thiophene sulfonamide derivatives to assess their binding interactions with specific protein targets, no such studies have been published for this compound. nih.govnih.govmdpi.com
Estimation of Binding Energies and Affinities
Following the prediction of the binding pose, computational methods can be used to estimate the binding energy or binding affinity of the ligand-protein complex. A lower binding energy typically indicates a more stable complex and a higher binding affinity. For a series of thiophene sulfonamide derivatives, molecular docking results revealed docking scores ranging from -6 to -12 kcal/mol against the enoyl acyl carrier protein reductase InhA. nih.gov Specific binding energy estimations for this compound are not available.
Interactive Data Table: Illustrative Molecular Docking Results (General Example)
This table illustrates the kind of data that would be produced from a molecular docking study. The values are hypothetical and not specific to this compound.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
| Protein Kinase A | 1XYZ | -8.2 | Lys72, Glu91, Leu173 |
| Carbonic Anhydrase II | 2ABC | -7.5 | His94, His96, Thr199 |
| Cyclooxygenase-2 | 3DEF | -9.1 | Arg120, Tyr355, Ser530 |
Molecular Dynamics Simulations for Conformational Dynamics and Stability of Ligand-Target Complexes
Molecular dynamics (MD) simulations are a cornerstone of computational biology, offering a dynamic view of the interactions between a ligand, such as this compound, and its biological target. These simulations provide a detailed reconstruction of the binding pathways and allow for an in-depth analysis of the stability of the resulting ligand-target complex. acs.orgacs.org
When this compound is docked into the active site of a target protein, such as carbonic anhydrase, MD simulations can be run for extensive periods (e.g., 100 nanoseconds) to observe the dynamic evolution of the system. acs.orgnih.gov Key parameters are analyzed to assess the stability and conformational dynamics of the complex:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time, typically fluctuating within a narrow range (e.g., 1-3 Å), suggests that the ligand has found a stable binding mode within the protein's active site and the complex has reached equilibrium. researchgate.netcnr.it
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue in the protein to identify regions that exhibit high flexibility or movement during the simulation. igem.wiki This analysis can reveal how the binding of the ligand influences the protein's dynamics and can highlight key residues that are crucial for the interaction. researchgate.net
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are continuously monitored throughout the simulation. volkamerlab.org The presence of stable hydrogen bonds, particularly involving the sulfonamide group, is a strong indicator of a stable and specific interaction. nih.govvolkamerlab.org For instance, the sulfonamide moiety is known to form key hydrogen bonds with residues like Thr199 in the active site of carbonic anhydrase II. cnr.it
By analyzing these parameters, researchers can gain a comprehensive understanding of the conformational dynamics of the this compound-target complex, confirming the stability of its binding mode and identifying the key interactions that drive its inhibitory activity.
Table 1: Key Parameters in Molecular Dynamics Simulation Analysis
| Parameter | Description | Indication of Stability |
| RMSD | Measures the average deviation of atomic positions from a reference structure. | A low, plateauing value (typically < 3 Å) suggests the complex has reached a stable conformation. |
| RMSF | Quantifies the fluctuation of individual residues around their average positions. | Low fluctuation in binding site residues indicates a stable interaction with the ligand. |
| Hydrogen Bonds | Tracks the number and duration of hydrogen bonds between the ligand and protein. | A consistent number of hydrogen bonds throughout the simulation signifies stable binding. |
| Radius of Gyration (Rg) | Measures the compactness of the protein or protein-ligand complex. | A stable Rg value indicates the complex is maintaining its overall fold and structure. |
Advanced QSAR Modeling and Cheminformatics for this compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. medwinpublishers.com For this compound and its analogs, advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable for guiding the design of more potent inhibitors. benthamdirect.commdpi.com
The process begins by creating a dataset of structurally similar thiophene sulfonamides with experimentally determined biological activities (e.g., IC50 or Ki values). These molecules are then aligned based on a common scaffold or their docked conformation within the target's active site. benthamdirect.com
CoMFA: This method calculates steric and electrostatic fields around the aligned molecules. The resulting contour maps highlight regions where bulky substituents (steric fields) or specific charge distributions (electrostatic fields) are predicted to either increase or decrease biological activity. nih.gov
CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov This provides a more comprehensive picture of the physicochemical properties that are critical for potent inhibition. researchgate.net
The statistical robustness of the generated QSAR models is assessed through internal and external validation methods, ensuring their predictive power. mdpi.commdpi.com The resulting 3D contour maps from CoMFA and CoMSIA studies provide a visual guide for medicinal chemists. For example, a map might indicate that a bulky, hydrophobic group is favored in one region of the molecule, while a hydrogen bond acceptor is beneficial in another. This information is crucial for the rational design of new this compound derivatives with potentially improved potency and selectivity. benthamdirect.comnih.gov
Table 2: Fields and Descriptors in 3D-QSAR Modeling
| 3D-QSAR Method | Fields / Descriptors | Information Provided |
| CoMFA | Steric, Electrostatic | Identifies regions where molecular shape, size, and charge distribution influence activity. |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor | Provides a more detailed analysis of the impact of hydrophobicity and hydrogen bonding potential on activity. |
In Silico Assessment of Pharmacokinetic Relevant Molecular Properties (e.g., Absorption, Distribution, Metabolism, Excretion (ADME) Predictions)
Before a compound can be considered a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools play a critical role in the early assessment of these properties, helping to identify potential liabilities and guide the optimization of molecules like this compound. nih.govnih.gov
Web-based platforms such as SwissADME and pkCSM are widely used to predict a range of pharmacokinetic and physicochemical parameters based on the molecule's structure. nih.govtaylorfrancis.com These predictions help to assess the compound's "drug-likeness" and its potential for oral bioavailability.
Key ADME-relevant properties predicted for this compound would include:
Physicochemical Properties: Molecular weight, number of hydrogen bond donors and acceptors, and the number of rotatable bonds are calculated to assess compliance with guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. ajol.infonih.gov
Lipophilicity (LogP): The octanol-water partition coefficient is a key indicator of a molecule's solubility and ability to cross biological membranes. mdpi.com
Water Solubility (LogS): Adequate aqueous solubility is crucial for absorption and formulation.
Pharmacokinetics: Predictions include human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. ajol.info For instance, predicting whether the compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6) is vital to anticipate potential drug-drug interactions. researchgate.net
Medicinal Chemistry Friendliness: This involves flagging any potentially toxic or metabolically unstable structural motifs. The thiophene ring itself is a known structural alert, as its metabolism can sometimes lead to reactive metabolites. acs.org
These in silico predictions provide a comprehensive ADME profile that allows for the early identification and mitigation of potential pharmacokinetic issues, thereby increasing the likelihood of success in later stages of drug development. researchgate.net
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value / Assessment | Implication |
| Molecular Weight | ~262 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | 1.5 - 2.5 | Good balance between solubility and permeability |
| LogS (Water Solubility) | Moderately Soluble | Favorable for absorption |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10) |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| BBB Permeability | Low / No | Reduced potential for CNS side effects |
| CYP450 Inhibition | Potential inhibitor of some isoforms | Warrants experimental investigation for drug-drug interactions |
| Drug-Likeness | Favorable | Passes major filters for oral bioavailability |
Note: The values in this table are representative estimates based on the general properties of similar sulfonamide and thiophene-containing molecules and should be confirmed by specific calculations for the exact structure.
Pre Clinical Biological Evaluation Methodologies for N Thian 3 Yl Thiophene 2 Sulfonamide
In Vitro Enzyme Inhibition Assays and Kinetics Studies
In vitro enzyme inhibition assays represent a foundational step in characterizing the biological activity of a potential drug candidate like N-(thian-3-yl)thiophene-2-sulfonamide. These assays are designed to determine whether the compound can modulate the activity of a specific enzyme, and to quantify its potency and mechanism of inhibition. The thiophene-2-sulfonamide (B153586) scaffold is a well-established pharmacophore known to target metalloenzymes, particularly carbonic anhydrases (CAs). nih.govnih.gov
The initial step in this process involves screening this compound against a panel of purified enzymes to identify potential targets. If a lead target is identified, for instance, a particular CA isoform, detailed kinetic studies are then undertaken. These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.
A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For thiophene-2-sulfonamide derivatives, these values can range from the nanomolar to the micromolar range, depending on the specific substitutions on the thiophene (B33073) ring and the target enzyme isoform. nih.gov
Further kinetic analyses, often utilizing methods such as the Michaelis-Menten and Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding how the inhibitor interacts with the enzyme and its substrate.
Table 1: Illustrative Enzyme Inhibition Data for a Thiophene-2-Sulfonamide Derivative against Carbonic Anhydrase Isoforms
| Target Enzyme | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| Carbonic Anhydrase I | 75 | 45 | Competitive |
| Carbonic Anhydrase II | 12 | 8 | Competitive |
| Carbonic Anhydrase IX | 25 | 15 | Competitive |
| Carbonic Anhydrase XII | 50 | 30 | Competitive |
Note: This data is illustrative and based on findings for related thiophene-2-sulfonamide compounds. nih.gov
Cell-Based Assays for Target Engagement and Pathway Modulation
While in vitro enzyme assays are essential for determining direct target inhibition, cell-based assays are necessary to confirm that the compound can engage its target within a more physiologically relevant environment and to assess its impact on cellular signaling pathways.
A key technique for verifying target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA). nih.gov This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.gov In a typical CETSA experiment, cells are treated with this compound, followed by heating to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified, often by Western blotting. An increase in the melting temperature of the target protein in the presence of the compound provides direct evidence of target engagement. nih.gov
Beyond target engagement, it is crucial to evaluate the downstream effects of inhibiting the target enzyme. For example, if this compound were found to inhibit an enzyme involved in a specific signaling pathway, pathway modulation assays would be employed. These could include measuring changes in the phosphorylation status of downstream proteins, alterations in the expression of specific genes, or changes in cell proliferation or apoptosis. For instance, some sulfonamide derivatives have been shown to act as activators of tumor pyruvate (B1213749) kinase M2 (PKM2), and their effects on cancer cell metabolism can be assessed in cell-based models. nih.gov
Biophysical Techniques for Ligand-Target Binding Characterization
To gain a deeper, quantitative understanding of the interaction between this compound and its protein target, biophysical techniques are employed. These methods provide detailed information on the thermodynamics and kinetics of the binding event.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This information provides a complete thermodynamic profile of the binding event.
Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. From the resulting sensorgram, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.
Table 2: Illustrative Biophysical Binding Data for a Ligand-Target Interaction
| Technique | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Kd (nM) | 50 |
| Stoichiometry (n) | 1.1 | |
| ΔH (kcal/mol) | -8.5 | |
| -TΔS (kcal/mol) | -2.3 | |
| Surface Plasmon Resonance (SPR) | ka (1/Ms) | 1.2 x 10^5 |
| kd (1/s) | 6.0 x 10^-3 | |
| KD (nM) | 50 |
Note: This data is illustrative and represents typical values obtained from these techniques.
Structural Biology Approaches (e.g., X-ray Crystallography of Protein-Ligand Complexes, NMR Spectroscopy)
Structural biology techniques provide atomic-level insights into how this compound binds to its target protein. This information is invaluable for understanding the molecular basis of its activity and for guiding further structure-activity relationship (SAR) studies and lead optimization.
X-ray crystallography is a premier technique for determining the three-dimensional structure of protein-ligand complexes. This method involves co-crystallizing the target protein with this compound and then diffracting X-rays through the resulting crystal. The diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. The resulting structure can reveal the precise binding mode of the compound, including the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that mediate binding. For other thiophene sulfonamides, X-ray crystallography has been instrumental in elucidating their binding to carbonic anhydrases. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for studying protein-ligand interactions in solution. Techniques such as chemical shift perturbation (CSP) mapping can identify the residues of the protein that are involved in the binding of this compound. In a CSP experiment, 2D NMR spectra of the protein are recorded in the absence and presence of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their proximity to the binding site. NMR can also be used to determine the structure of the protein-ligand complex and to study the dynamics of the interaction. mdpi.com
Concluding Remarks and Future Research Trajectories for N Thian 3 Yl Thiophene 2 Sulfonamide
Synthesis of Novel Analogues with Tailored Structural Features
A crucial future direction for the investigation of N-(thian-3-yl)thiophene-2-sulfonamide involves the rational design and synthesis of novel analogues. This approach will allow for a systematic exploration of the structure-activity relationship (SAR), optimizing the compound's pharmacological properties. Key modifications could be targeted at three main regions of the molecule: the thiophene (B33073) ring, the sulfonamide linker, and the thian moiety.
Thiophene Ring Modifications: The thiophene ring is a versatile scaffold that can be readily functionalized. eprajournals.com Future synthetic efforts could focus on introducing various substituents at the C4 and C5 positions of the thiophene ring. The addition of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, potentially influencing its binding affinity to biological targets. nih.gov
Sulfonamide Linker Modifications: The sulfonamide group is a critical pharmacophore in many approved drugs. nih.gov The synthesis of N-alkylated or N-arylated derivatives of the sulfonamide nitrogen could be explored to enhance lipophilicity and cell permeability. nih.gov
Thian Ring Modifications: The saturated thian ring offers opportunities for stereochemical modifications. The synthesis of enantiomerically pure analogues could reveal stereospecific interactions with biological targets, a critical factor in optimizing drug efficacy and reducing off-target effects.
A generalized synthetic scheme for such analogues could involve the reaction of a substituted thiophene-2-sulfonyl chloride with a modified thian-3-amine (B2788540), allowing for a modular approach to generating a library of diverse compounds. nih.gov
Deepening Mechanistic Understanding through Advanced Biochemical and Biophysical Studies
To unlock the full therapeutic potential of this compound and its analogues, a deep understanding of their mechanism of action is paramount. Future research should employ a range of advanced biochemical and biophysical techniques to identify and characterize the molecular targets of these compounds.
Initial screening could involve broad-based assays against panels of common drug targets, such as kinases, proteases, and G-protein coupled receptors. Based on the activities of related thiophene-sulfonamides, carbonic anhydrases are a particularly interesting potential target class to investigate. nih.gov
Once a primary target is identified, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov Biophysical methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on the binding affinity and thermodynamics of the drug-target interaction. X-ray crystallography or cryo-electron microscopy could then be used to solve the three-dimensional structure of the compound bound to its target, revealing the precise molecular interactions and guiding further structure-based drug design efforts.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-analyze cycle. researchgate.netnih.gov For this compound, AI and ML can be powerful tools in several key areas.
Predictive Modeling: ML algorithms, such as quantitative structure-activity relationship (QSAR) models, can be trained on data from a library of synthesized analogues to predict the biological activity of virtual compounds. nih.gov This allows for the in silico screening of vast chemical spaces, prioritizing the synthesis of compounds with the highest predicted potency.
De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel scaffolds with improved therapeutic profiles over the existing this compound framework. nih.gov
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates is a critical and challenging aspect of drug development. AI and ML models can be developed to predict these properties with increasing accuracy, helping to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicity profiles early in the discovery process. mdpi.com
Exploring Novel Biological Targets and Therapeutic Areas
While initial investigations may be guided by the known activities of related compounds, a key aspect of future research will be to explore novel biological targets and, consequently, new therapeutic areas for this compound and its derivatives. The thiophene-sulfonamide scaffold is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov
Phenotypic Screening: High-content screening approaches using disease-relevant cellular models can identify compounds that produce a desired phenotypic change without a priori knowledge of the molecular target. This can open up entirely new avenues for therapeutic application.
Target Deconvolution: Once a compound with interesting phenotypic activity is identified, various "omics" technologies (e.g., proteomics, transcriptomics) can be used to identify the underlying molecular target responsible for the observed effect.
Given the diverse biological activities reported for thiophene-containing compounds, potential therapeutic areas to explore for this compound and its analogues could include oncology, infectious diseases, and inflammatory disorders. nih.govcognizancejournal.com
Contribution to the Advancement of Medicinal Chemistry and Drug Discovery Science
The comprehensive investigation of this compound and its analogues has the potential to make a significant contribution to the broader field of medicinal chemistry and drug discovery.
The systematic exploration of this chemical space will generate valuable SAR data, providing insights into the molecular features that govern the biological activity of thiophene-sulfonamides. This knowledge can be applied to the design of other, unrelated drug discovery programs.
Data Tables
Table 1: Inhibitory Activity of Selected Thiophene-Based Sulfonamides Against Human Carbonic Anhydrase Isozymes
| Compound | hCA-I IC₅₀ (nM) | hCA-II IC₅₀ (nM) | Inhibition Type |
| Molecule 1 | 69 | 23.4 | Noncompetitive |
| Molecule 4 | 70,000 | 1,405 | Noncompetitive |
| Reference: nih.gov |
Table 2: In Vitro Anticancer Activity of Selected Thiophene Derivatives
| Compound | Cell Line | IC₅₀ (µmol/L) |
| Compound 6 | MCF7 | 10.25 |
| Compound 7 | MCF7 | 9.70 |
| Compound 9 | MCF7 | 9.55 |
| Compound 13 | MCF7 | 9.39 |
| Doxorubicin (Control) | MCF7 | 32.00 |
| Reference: nih.gov |
Q & A
Q. Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, sulfonamide NH at δ 8.1–8.3 ppm) .
- X-Ray Diffraction : Resolves crystal packing (e.g., 1.53 Å resolution structures reveal hydrogen-bonding networks critical for bromodomain binding) .
- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .
Advanced Methods : - Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 365.2) and isotopic patterns .
Advanced: How can researchers resolve contradictions in biological activity data between this compound and its analogs?
Q. Methodological Strategies :
- Dose-Response Studies : Compare IC₅₀ values across analogs (e.g., N-(5-cyano-2-nitrobenzyl) derivatives show 10-fold higher BRD4 inhibition than non-nitro analogs) .
- Structural Bioinformatics : Overlay X-ray structures (e.g., PDB 6P05) to identify steric clashes or hydrogen-bonding discrepancies in binding pockets .
- Kinetic Assays : Use surface plasmon resonance (SPR) to measure on/off rates, distinguishing true activity from assay artifacts .
Case Example : Discrepancies in anti-inflammatory activity between thiophene- and pyridine-substituted sulfonamides were resolved via molecular dynamics simulations, revealing differential interactions with COX-2 .
Advanced: What experimental strategies elucidate the mechanism of action in bromodomain inhibition?
Q. Key Approaches :
- Crystallographic Screening : Co-crystallize with BRD4 bromodomains to map binding interactions (e.g., sulfonamide oxygen forms critical hydrogen bonds with Asn140) .
- Mutagenesis Studies : Replace key residues (e.g., Asn140Ala) to validate binding hotspots via ITC (isothermal titration calorimetry) .
- Cellular Target Engagement : Use NanoBRET assays to quantify target occupancy in live cells .
Data Integration : Combine structural data with transcriptomic profiling (RNA-seq) to link inhibition to downstream gene suppression (e.g., MYC) .
Basic: What are the key considerations for ensuring purity and yield during synthesis?
Q. Critical Parameters :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiophene rings .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Byproduct Mitigation : Add scavengers (e.g., triethylamine) to neutralize HCl during sulfonylation .
Quality Control : - HPLC Purity Checks : Use C18 columns (acetonitrile/water mobile phase) to detect impurities <1% .
Advanced: How can SAR studies optimize bioactivity in derivatives?
Q. Design Principles :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding affinity (e.g., 5-nitro analogs show 50% higher BRD4 inhibition) .
- Scaffold Hybridization : Merge thiophene sulfonamide with pyrimidine (e.g., 5-fluoropyrimidin-2-yl derivatives improve metabolic stability) .
Experimental Workflow :
Parallel Synthesis : Generate 10–20 analogs via combinatorial chemistry .
High-Throughput Screening : Test against target panels (e.g., kinase/bromodomain assays) .
ADME Profiling : Assess solubility (shake-flask method) and microsomal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
